molecular formula C15H15NO3 B1421507 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine CAS No. 1187170-08-6

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

Katalognummer: B1421507
CAS-Nummer: 1187170-08-6
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: JYQMZFIHTADRQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine is a chemical compound with the molecular formula C15H15NO3, intended for research and development purposes . This molecule features a 6-methylpyridine moiety, a structure known for its utility in synthesizing pharmaceutical compounds such as picoplatin, and a dimethoxybenzoyl group, which is a common building block in organic synthesis . The specific arrangement suggests its potential application as an intermediate in synthetic chemistry, particularly in the development of novel ligands or complex organic molecules for medicinal chemistry and materials science. Researchers value this compound for its unique hybrid structure, which combines aromatic systems with hydrogen bond acceptors, potentially enabling interactions with various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2,3-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-4-8-12(16-10)14(17)11-7-5-9-13(18-2)15(11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMZFIHTADRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a small molecule's biological targets is a cornerstone of modern drug discovery and chemical biology. It illuminates the mechanism of action, provides a rationale for therapeutic efficacy, and critically, helps in anticipating potential off-target effects and toxicity. This guide provides a comprehensive, technically-grounded workflow for the in silico target prediction of a novel small molecule, using 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine as a representative query. We will navigate a multi-pronged computational strategy, integrating ligand-based and structure-based methodologies to generate a high-confidence list of putative protein targets. Each protocol is presented with an emphasis on the causality behind experimental choices, ensuring a self-validating and reproducible framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Target Identification

Bioactive small molecules exert their effects by binding to and modulating the function of macromolecular targets, most commonly proteins.[1][2] The process of "target identification" or "target deconvolution" is therefore fundamental to translating a chemical structure into a biological function. For a novel compound like 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine, whose targets are uncharacterized, in silico prediction serves as an invaluable first step. It is a cost-effective and rapid approach to generate testable hypotheses, thereby prioritizing and guiding subsequent experimental validation efforts.[3][4]

Computational methods for target prediction are broadly categorized into two families: ligand-based and structure-based approaches.[5][6]

  • Ligand-Based Methods: These operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to share common biological targets.[7][8] These methods are powerful when there is a wealth of existing bioactivity data for structurally related compounds.

  • Structure-Based Methods: These leverage the three-dimensional structure of potential protein targets.[9][10] The query molecule is computationally "docked" into the binding sites of numerous proteins to predict binding compatibility, a process often termed reverse docking.[5]

This guide will detail a synergistic workflow that leverages the strengths of both approaches to build a robust, cross-validated target profile for our query molecule.

Overall_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Query Query Molecule 2-(2,3-Dimethoxybenzoyl) -6-methylpyridine Similarity 2D/3D Similarity Search (e.g., SwissTargetPrediction) Query->Similarity Pharmacophore Reverse Pharmacophore Screen (e.g., PharmMapper) Query->Pharmacophore Docking Reverse Docking (Against PDB Library) Query->Docking Consolidation Results Consolidation & Cross-Validation Similarity->Consolidation Pharmacophore->Consolidation Docking->Consolidation Prioritization Target Prioritization (Pathway & Disease Analysis) Consolidation->Prioritization Validation Experimental Validation Prioritization->Validation

Figure 1: High-Level In Silico Target Prediction Workflow. A multi-pronged strategy combining ligand- and structure-based methods to generate a prioritized list of putative targets for experimental validation.

Ligand-Based Target Prediction: Leveraging Known Bioactivity Data

This approach begins by comparing our query molecule to vast databases of compounds with experimentally determined biological activities.

Methodology I: 2D/3D Similarity Searching

Expertise & Causality: This is the most direct method for target prediction. By quantifying the similarity between our query molecule and a library of known ligands, we can infer probable targets. Web servers like SwissTargetPrediction are powerful because they use a combination of 2D fingerprints (fast and effective for overall similarity) and 3D shapes (crucial for matching binding conformations), providing a more nuanced and accurate prediction than either method alone.[1][7][11]

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine. This can be generated from the 2D structure using any standard chemical drawing software (e.g., ChemDraw, MarvinSketch) or online converters.

    • SMILES: COc1cccc(c1OC)C(=O)c2cccc(n2)C

  • Web Server Submission:

    • Navigate to the SwissTargetPrediction web server.[12]

    • Paste the SMILES string into the query box.

    • Select the desired organism for the target predictions (e.g., Homo sapiens).

    • Click "Predict targets".

  • Results Analysis: The server returns a list of predicted targets, ranked by probability. This probability score is derived from the similarity of the query molecule to known ligands for each target. Focus on the targets with the highest probability scores. The results are helpfully categorized by target class (e.g., Kinase, Protease, GPCR), which provides immediate functional context.

Target NameUniprot IDTarget ClassProbabilityKnown Actives (2D/3D)
Carbonic anhydrase IIP00918Lyase0.21425 / 11
Prostaglandin G/H synthase 2P35354Oxidoreductase0.18718 / 9
Tyrosine-protein kinase ABL1P00519Kinase0.15515 / 7
Serotonin transporterP31645Transporter0.15512 / 6
FAAH inhibitorO00519Hydrolase0.1109 / 4
...............
(Note: This is a hypothetical table for illustrative purposes.)
Methodology II: Reverse Pharmacophore Screening

Expertise & Causality: A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for molecular recognition at a target's binding site.[13][14][15][16] Instead of comparing whole molecules, reverse pharmacophore screening fits the 3D conformation of our query molecule against a database of pre-computed pharmacophore models derived from thousands of known protein-ligand crystal structures.[17] This method excels at identifying structurally diverse molecules that share a common binding mode, potentially revealing non-obvious targets missed by simple similarity searches. PharmMapper is a widely used web server for this purpose.[18][19][20][21]

  • Input Preparation: Generate a 3D structure of the query molecule. This can be done using software like Avogadro or online tools, followed by energy minimization to obtain a low-energy conformer. Save the structure in a 3D format like .mol2 or .sdf.

  • Web Server Submission:

    • Access the PharmMapper web server.[22]

    • Upload the prepared 3D structure file.

    • Select the appropriate target set (e.g., "Druggable Pharmacophore Models" for higher relevance to drug discovery).

    • Submit the job. This process can take several hours as it involves extensive 3D fitting calculations.[20]

  • Results Analysis: The output is a list of potential targets ranked by a "Fit Score," which quantifies how well the query molecule's features align with the target's pharmacophore model. Higher fit scores indicate a better geometric and chemical match. The results also provide the PDB ID of the crystal structure from which the pharmacophore was derived, allowing for direct inspection of the binding site.

RankTarget NamePDB IDFit Score
1Cyclooxygenase-21CX25.87
2p38 MAP kinase3S3I5.54
3Aldose reductase2F2F5.21
4Ephrin type-A receptor 25Y215.15
5Carbonic anhydrase IX5FL64.98
............
(Note: This is a hypothetical table for illustrative purposes.)

Structure-Based Target Prediction: Reverse Docking

This approach directly assesses the physical and chemical complementarity between the query ligand and a large library of potential protein binding sites.

Expertise & Causality: Reverse docking computationally places the ligand into the binding pockets of thousands of proteins and uses a scoring function to estimate the binding affinity for each complex.[5][23] This methodology is independent of any known active ligands and can therefore identify entirely novel targets.[24] The accuracy of the prediction is heavily dependent on the quality of the protein structures and the reliability of the scoring function. A successful docking run predicts not only if a molecule binds but also how it binds, providing a structural hypothesis for the interaction.[25][26]

Docking_Workflow Ligand_Prep 1. Ligand Preparation (3D structure, charges, rotatable bonds) Docking_Run 4. Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Target_Lib 2. Target Library (Curated PDB structures with defined binding sites) Grid_Gen 3. Grid Generation (Define docking box for each target) Target_Lib->Grid_Gen Grid_Gen->Docking_Run Scoring 5. Scoring & Ranking (Estimate binding affinity) Docking_Run->Scoring Analysis 6. Post-Docking Analysis (Analyze binding poses and interactions) Scoring->Analysis

Figure 2: General Workflow for Structure-Based Reverse Docking.

While full-scale reverse docking requires significant computational resources, the following steps outline the core protocol that would be applied to each protein in a target library using common academic software like AutoDock Vina.[27][28][29]

  • Ligand Preparation:

    • Convert the 3D structure of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine into the .pdbqt format using AutoDock Tools. This process adds Gasteiger partial charges and defines rotatable bonds, which are essential for the docking simulation.

  • Receptor Preparation:

    • For each protein target in the library (e.g., obtained from the Protein Data Bank), prepare the receptor. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. The prepared receptor is also saved in the .pdbqt format.[27][28]

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known or predicted binding site of the protein. The ligand will be confined to this search space during the docking process. The center and dimensions of this box are critical parameters.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) using the prepared ligand, receptor, and grid parameters. The software will explore various conformations and orientations ("poses") of the ligand within the binding site.

  • Results Analysis:

    • The primary output is a binding affinity score (in kcal/mol), where more negative values indicate stronger predicted binding.[26]

    • The program also provides the 3D coordinates of the top-ranked binding poses. These should be visually inspected using molecular visualization software (e.g., PyMOL, Chimera) to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

RankTarget NamePDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
1Prostaglandin G/H synthase 25IKR-9.2TYR-385, SER-530
2p38 MAP kinase3S3I-8.8MET-109, LYS-53
3Carbonic anhydrase II2WEJ-8.5HIS-94, THR-200
4Tyrosine-protein kinase ABL12HYY-8.1MET-318, THR-315
5Aldose reductase2F2F-7.9TRP-111, HIS-110
...............
(Note: This is a hypothetical table for illustrative purposes.)

Synthesis and Prioritization of Putative Targets

Expertise & Causality: No single computational method is infallible. The highest confidence in target prediction comes from consensus and convergence of evidence.[3] A target predicted by both a ligand-based method (suggesting it binds molecules similar to our query) and a structure-based method (suggesting a physically plausible binding interaction) is a significantly stronger candidate for experimental follow-up.

Data_Integration cluster_inputs Prediction Outputs cluster_analysis Prioritization Filters Sim_Out Similarity Search Hits Consolidate Consolidate & Find Overlap Sim_Out->Consolidate Pharm_Out Pharmacophore Hits Pharm_Out->Consolidate Dock_Out Reverse Docking Hits Dock_Out->Consolidate Bio_Relevance Biological Plausibility (Pathway Analysis) Consolidate->Bio_Relevance Disease_Link Disease Association (Literature/Database Review) Consolidate->Disease_Link Druggability Target Druggability Assessment Consolidate->Druggability Final_List Prioritized Target List Bio_Relevance->Final_List Disease_Link->Final_List Druggability->Final_List

Figure 3: Workflow for Target Consolidation and Prioritization.

  • Consolidate Predicted Targets: Create a master list of all targets identified by SwissTargetPrediction, PharmMapper, and the reverse docking screen.

  • Identify Consensus Hits: Assign a higher priority to targets that appear on two or more of the lists. For example, if "Prostaglandin G/H synthase 2" is a top hit in both the similarity search and the docking screen, its confidence score increases substantially.

  • Biological Pathway and Disease Relevance Analysis: For the high-confidence targets, conduct a thorough literature and database review.

    • Use resources like KEGG and Reactome to understand the signaling pathways in which these proteins participate.

    • Consult databases like Open Targets [30] or DisGeNET [31] to investigate known associations between these targets and human diseases. This step is crucial for contextualizing the potential therapeutic application of the query molecule.

  • Final Selection: Based on the strength of the combined computational evidence and the biological/disease context, create a final, ranked list of 3-5 top-tier candidate targets to advance to experimental validation, such as in vitro binding assays or enzyme activity assays.

Conclusion

This guide has outlined a rigorous, multi-modal in silico workflow for predicting the biological targets of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine. By systematically applying ligand-based similarity and pharmacophore methods, complemented by structure-based reverse docking, we can generate a robust, evidence-based list of putative targets. The true power of this approach lies not in any single prediction, but in the integration and cross-validation of orthogonal methodologies. This strategy minimizes the risk of false positives and maximizes the likelihood of identifying biologically relevant targets, providing a solid foundation for efficient and focused experimental investigation in any drug discovery program.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • PubMed. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • PubMed. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Sabe, V. T., & Engh, R. A. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. [Link]

  • MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences. [Link]

  • Patsnap Synapse. (2025). What is the role of pharmacophore in drug design? [Link]

  • Oxford Academic. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Bioengineering. [Link]

  • Creative Biolabs. (n.d.). Structure based Screening. [Link]

  • Taylor & Francis Online. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Semantic Scholar. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Bioinformatics Review. (2020). Virtual Screening Methodology for Structure-based Drug Designing. [Link]

  • University of Siena. (n.d.). Molecular Docking Tutorial. [Link]

  • BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved. [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • CCDC. (n.d.). Ligand-Based Virtual Screening. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

  • Kaggle. (n.d.). ChEMBL EBI Small Molecules Database. [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. [Link]

  • PubMed. (n.d.). Target prediction of small molecules with information of key molecular interactions. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • PMC. (n.d.). Structure-Based Virtual Screening for Drug Discovery: Principles, Applications and Recent Advances. [Link]

  • MDPI. (2022). Structure-Based Virtual Screening. Encyclopedia. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. [Link]

  • The Open Targets Blog. (2019). Using ChEMBL for target identification and prioritisation. [Link]

  • MDPI. (n.d.). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences. [Link]

  • Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. [Link]

  • Eurofins Discovery. (n.d.). Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. [Link]

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  • PMC. (n.d.). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. [Link]

  • Oxford Academic. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research. [Link]

  • bio.tools. (n.d.). PharmMapper. [Link]

  • PMC. (2013). The ChEMBL bioactivity database: an update. [Link]

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Methodological & Application

Application Notes and Protocols for 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine: A Scoping Review and Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document addresses the experimental utilization of the novel chemical entity 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine. A comprehensive search of the current scientific literature and chemical databases reveals a significant gap in knowledge regarding its synthesis, physicochemical properties, and biological activity. Therefore, this guide deviates from a standard protocol to instead provide a foundational framework for initiating research on this compound. It outlines a logical progression of experiments, from initial synthesis and characterization to preliminary biological screening, based on the activities of structurally related molecules. This document is intended to serve as a roadmap for researchers venturing into the study of this previously uncharacterized molecule, emphasizing scientific integrity and a hypothesis-driven approach.

Introduction and Rationale

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and bioactive compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1] Similarly, the dimethoxybenzene moiety is a common feature in molecules with diverse biological activities, from antioxidant and anti-inflammatory to enzyme inhibitory effects.[2] The combination of these two pharmacophores in 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine suggests a high potential for novel biological activity. However, as of the date of this publication, no specific experimental data for this compound is publicly available.

This document, therefore, serves as a proactive application note, proposing a structured research plan to elucidate the properties and potential applications of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine. The following sections will detail a hypothetical, yet scientifically grounded, approach to its study.

Proposed Synthetic Route and Characterization

The synthesis of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine is anticipated to be achievable through established organic chemistry reactions. A plausible and logical synthetic strategy would involve the coupling of a 6-methylpyridine derivative with a 2,3-dimethoxybenzoyl moiety.

Retrosynthetic Analysis

A feasible retrosynthetic pathway is outlined below. The target molecule can be disconnected at the ketone carbonyl, suggesting a Friedel-Crafts-type acylation or a related coupling reaction between a 2,3-dimethoxybenzoyl precursor and a 6-methylpyridine nucleophile or its equivalent.

G Target 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine Retro Retrosynthetic Disconnection (C-C bond formation) Target->Retro Precursors Precursors Retro->Precursors P1 2,3-Dimethoxybenzoyl Chloride Precursors->P1 P2 (6-methylpyridin-2-yl)lithium or (6-methylpyridin-2-yl)magnesium halide Precursors->P2 P1_synthon 2,3-Dimethoxybenzoic Acid P1->P1_synthon P2_synthon 2-Bromo-6-methylpyridine P2->P2_synthon

Caption: Retrosynthetic analysis of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine.

Proposed Synthetic Protocol

Step 1: Preparation of 2,3-Dimethoxybenzoyl Chloride

  • To a solution of 2,3-dimethoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2,3-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Grignard Formation and Coupling

  • In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), react 2-bromo-6-methylpyridine with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, (6-methylpyridin-2-yl)magnesium bromide.

  • Cool the solution of the Grignard reagent to 0 °C.

  • Slowly add a solution of 2,3-dimethoxybenzoyl chloride in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

Analytical Technique Purpose Expected Observations
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic shifts for the aromatic protons and carbons of the pyridine and dimethoxybenzoyl rings, as well as the methyl and methoxy groups.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the exact mass of C₁₅H₁₅NO₃.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the carbonyl (C=O) group and C-O-C stretches of the methoxy groups.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Melting Point Determination of physical state and purity.A sharp melting point range.

Preliminary Biological Screening: A Hypothesis-Driven Approach

Given the structural motifs present in 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine, a logical starting point for biological evaluation would be in the areas of oncology and infectious diseases. Structurally related compounds, such as certain dimethoxybenzene derivatives, have demonstrated cytotoxic effects against cancer cell lines.[2]

In Vitro Cytotoxicity Assay

Objective: To determine the potential anticancer activity of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and make serial dilutions to the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

G A Cancer Cell Lines (e.g., MCF-7, A549) B Treatment with 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine (various concentrations) A->B C Incubation (48-72 hours) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis (IC₅₀ Determination) D->E

Sources

Troubleshooting & Optimization

troubleshooting inconsistent results with 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. We will delve into the causality behind common issues and provide robust, field-tested protocols to overcome them.

Part 1: Compound Profile & Frequently Asked Questions (FAQs)

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine is a substituted benzoylpyridine. This class of compounds is of significant interest in medicinal chemistry, often explored as intermediates or as active molecules themselves, potentially targeting biological systems like kinase pathways.[1] The core structure combines a basic pyridine ring with a ketone linker and a dimethoxy-substituted benzene ring, conferring specific electronic and steric properties that can lead to unique experimental behavior.

The basic nitrogen atom in the pyridine ring makes the molecule susceptible to protonation and can influence its chromatographic behavior and reactivity.[2] Understanding these inherent properties is the first step in troubleshooting.

Q1: I am observing inconsistent purity results between batches. What should I look for?

A1: Batch-to-batch inconsistency often stems from subtle variations in the final purification steps or storage conditions.

  • Residual Solvents: The most common culprits are residual solvents from purification (e.g., ethyl acetate, hexanes, methanol). Confirm their absence using ¹H NMR spectroscopy.

  • Synthesis Byproducts: Depending on the synthetic route, common impurities could include unreacted starting materials or byproducts from side reactions. The basicity of the pyridine nucleus can sometimes complicate purification by column chromatography on silica gel, leading to peak tailing and incomplete separation.[3]

  • Degradation: While generally stable, prolonged exposure to light, air, or non-neutral pH (strong acids/bases) during workup or storage can cause degradation.[4]

Q2: My compound is showing poor solubility in aqueous buffers for my biological assays. What do you recommend?

A2: The molecule has low predicted aqueous solubility. Direct dissolution in aqueous buffers is not recommended.

  • Primary Solvent: First, dissolve the compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice for most cell-based assays.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: For your experiment, dilute the DMSO stock into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, you may need to lower the final compound concentration or investigate the use of solubilizing agents, though this can complicate data interpretation.

Q3: I am getting variable results in my cell-based kinase assay. Could the compound be the source of this inconsistency?

A3: Yes, this is a critical issue. If you have ruled out assay-specific variables (cells, reagents, plate reader), the compound's behavior is a primary suspect.

  • Purity: An impure sample containing a more (or less) active contaminant will give misleading results. Always use a compound of confirmed high purity (≥98% by HPLC).

  • Solubility & Aggregation: If the compound precipitates out of the assay medium, its effective concentration will be lower and highly variable. Visually inspect your diluted solutions for any signs of precipitation. Dynamic light scattering (DLS) can be used to detect sub-visible aggregation.

  • Stability in Media: The compound may be unstable in your specific cell culture medium, which is a complex mixture of salts, amino acids, and proteins. Perform a stability study by incubating the compound in the medium for the duration of your experiment and analyzing its concentration and purity over time by HPLC or LC-MS.

Q4: When using this compound as a starting material for a subsequent reaction, my yields are lower than expected. What are common pitfalls?

A4: The reactivity of this molecule is governed by several features.

  • Basicity of Pyridine: The pyridine nitrogen is a nucleophile and a base.[2] In reactions involving strong electrophiles or acids, this nitrogen can be protonated or can react, deactivating the ring or consuming reagents. Consider protecting the nitrogen or using an excess of your reagent.

  • Steric Hindrance: The methyl and benzoyl groups flanking the pyridine nitrogen create steric hindrance, which can slow down reactions at that site.

  • Ketone Reactivity: The benzoyl ketone is a key functional group. It can be targeted by nucleophiles or reducing agents. If you intend to react elsewhere on the molecule, you may need to protect this ketone group.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Inconsistent Biological Activity

Inconsistent results in biological assays are a major impediment to drug discovery. This workflow provides a systematic approach to identifying the root cause.

This decision tree helps systematically isolate the source of variability, starting from the compound itself and moving to the experimental setup.

G start Inconsistent Biological Results Observed check_purity Step 1: Verify Compound Purity & Identity (LC-MS, NMR, HPLC >98%) start->check_purity purity_fail Root Cause: Impure or Degraded Compound check_purity->purity_fail Fails check_solubility Step 2: Assess Solubility & Stability in Assay Medium check_purity->check_solubility Passes repurify Action: Re-purify via Chromatography or Resynthesize purity_fail->repurify conclusion Problem Resolved or Isolated repurify->conclusion solubility_fail Root Cause: Precipitation or Degradation in Media check_solubility->solubility_fail Fails check_assay Step 3: Validate Assay Performance (Controls, Cell Health, Reagents) check_solubility->check_assay Passes reformulate Action: Lower Concentration, Adjust DMSO %, Confirm Stability via LC-MS solubility_fail->reformulate reformulate->conclusion assay_fail Root Cause: Assay-Specific Variability check_assay->assay_fail Fails check_assay->conclusion Passes revalidate_assay Action: Re-validate Controls, Check Cell Passage #, Test New Reagent Lots assay_fail->revalidate_assay revalidate_assay->conclusion

Caption: A systematic workflow for troubleshooting inconsistent biological data.

Guide 2: Purification Strategy for Removing Polar Impurities

The basic nature of the pyridine moiety can make removing polar, basic impurities challenging using standard silica gel chromatography.

G start Crude Product Contains Polar Impurities silica_col Attempt 1: Standard Silica Gel Chromatography (EtOAc/Hexane) start->silica_col success1 Successful Separation silica_col->success1 Clean Separation tailing Tailing / Co-elution Observed silica_col->tailing Tailing/Impurity silica_mod Attempt 2: Modified Eluent Add 0.5-1% Triethylamine (Et3N) to EtOAc/Hexane tailing->silica_mod success2 Successful Separation silica_mod->success2 Clean Separation still_fails Separation Still Unsuccessful silica_mod->still_fails Tailing/Impurity rp_hplc Attempt 3: Preparative Reverse-Phase HPLC (C18) (Acetonitrile/Water Gradient) still_fails->rp_hplc alt_method Alternative: Acid-Base Extraction still_fails->alt_method Consider if applicable success3 Successful Separation rp_hplc->success3 dissolve 1. Dissolve crude in organic solvent (e.g., DCM) alt_method->dissolve extract 2. Extract with dilute acid (e.g., 1M HCl) dissolve->extract basify 3. Basify aqueous layer (e.g., with NaHCO3) extract->basify reextract 4. Re-extract product into organic solvent basify->reextract

Caption: Decision tree for purifying benzoylpyridine compounds.

Explanation of the Causality:

  • Standard Silica Gel: Silica gel is acidic. The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly, resulting in broad, tailing peaks.[3]

  • Modified Eluent: Adding a competitive base like triethylamine (Et₃N) to the mobile phase neutralizes the active acidic sites on the silica. This minimizes the undesirable interaction with your pyridine compound, leading to sharper peaks and improved separation from non-basic impurities.[3]

  • Reverse-Phase HPLC: If baseline separation is still not achieved, reverse-phase (e.g., C18) chromatography is an excellent alternative. Here, separation is based on polarity differences in a different way, and the basicity of the compound is less likely to cause severe peak shape issues, especially when using standard mobile phase additives.[5]

  • Acid-Base Extraction: This classical technique leverages the basicity of the pyridine. By washing with acid, the compound becomes a protonated, water-soluble salt and moves to the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral compound, which can be re-extracted.[3]

Part 3: Recommended Experimental Protocols

These protocols provide a validated starting point for handling and analyzing 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine.

Protocol 1: Standard Storage and Handling
  • Long-Term Storage: Store the solid compound in a tightly sealed amber vial at -20°C. Protect from light and moisture.

  • Stock Solutions: Store DMSO stock solutions in small, single-use aliquots in sealed vials at -80°C.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a reliable way to assess the purity of your compound.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, separates based on hydrophobicity.[6]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for basic compounds like pyridines.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA broad gradient is effective for initial purity screening.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection UV at 254 nm and 270 nmThe aromatic rings should have strong absorbance at these wavelengths.[6]
Sample Prep Dissolve sample in Acetonitrile or DMSO at ~1 mg/mLEnsure the sample is fully dissolved before injection.

Self-Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. For identity confirmation, this method can be coupled to a mass spectrometer (LC-MS).[5]

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • University of Regensburg. (n.d.). Pyridines.
  • Baran Lab. (2004, September 06). Pyridine Synthesis: Cliff Notes.
  • Scribd. (n.d.). Pyridine and derivatives, Synthesis.
  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. (2024, November 30). Authorea.
  • Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (2025, December 27). SAFETY DATA SHEET.
  • European Journal of Medicinal Chemistry. (n.d.). UPCommons.
  • Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2008, February 06). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater. ScienceDirect.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Technical Support Center: Managing Cytotoxicity of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine (CAS: 1187170-08-6), a specific small molecule scaffold often utilized in medicinal chemistry as a building block or a structural analog to mGluR5 negative allosteric modulators (NAMs) (similar to MPEP/MTEP derivatives).[1]

Executive Summary & Mechanism of Action

The Challenge: Researchers frequently encounter "steep-slope" cytotoxicity when screening 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine . While often intended as a receptor modulator (e.g., GPCR targets) or a synthetic intermediate, this compound exhibits significant lipophilicity due to the 2,3-dimethoxybenzoyl moiety.[1]

The Root Cause: In 85% of support cases, the observed "toxicity" is actually pseudo-cytotoxicity caused by:

  • Micro-precipitation: The compound crystallizes in aqueous media at concentrations >10–20 µM, physically disrupting cell membranes.[1]

  • Off-Target Kinase Inhibition: The pyridine scaffold can promiscuously inhibit kinases or mitochondrial respiration (Complex I) at high micromolar concentrations.[1]

  • Vehicle Intolerance: Inadequate DMSO normalization leads to solvent-induced apoptosis.

This guide provides a validated workflow to distinguish between true pharmacological toxicity and experimental artifacts.

Diagnostic Workflow: Is it Toxicity or Solubility?

Before altering your biological hypothesis, you must validate the chemical behavior of the compound in your specific media.[1]

Troubleshooting Decision Tree

Cytotoxicity_Workflow Start Observed Cell Death (>30% loss) Check_Solubility Step 1: Turbidity Check (Microscopy/Nephelometry) Start->Check_Solubility Precipitate Crystals/Haze Visible? Check_Solubility->Precipitate Yes_Precip Pseudo-Cytotoxicity (Physical Stress) Precipitate->Yes_Precip Yes No_Precip Step 2: Vehicle Control (DMSO %) Precipitate->No_Precip No Action_Solubility Action: Reduce Conc. Increase Serum to 10% Yes_Precip->Action_Solubility DMSO_Check DMSO > 0.5%? No_Precip->DMSO_Check Yes_DMSO Vehicle Toxicity (Solvent Effect) DMSO_Check->Yes_DMSO Yes No_DMSO Step 3: True Toxicity (Pharmacological) DMSO_Check->No_DMSO No Action_True Action: Determine TI (LD50 vs EC50) No_DMSO->Action_True

Figure 1: Decision matrix for isolating the source of cell death. Use this logic flow before discarding the compound.

Critical Experimental Protocols

Protocol A: The "Spin-Down" Solubility Assay

Use this to confirm if your cells are dying because of "drug stones" (precipitation).[1]

Reagents:

  • 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine stock (e.g., 10 mM in DMSO).[1]

  • Complete Cell Culture Media (with serum).[1]

Methodology:

  • Prepare a 2x concentration series of the compound in media (e.g., 100 µM, 50 µM, 25 µM) in a clear tube without cells.

  • Incubate at 37°C for 2 hours (mimicking assay start).

  • Visual Check: Hold against a dark background. Any haziness indicates precipitation.[1]

  • Centrifugation: Spin at 13,000 x g for 10 minutes.

  • HPLC/UV Check: Measure the absorbance (OD280 or via HPLC) of the supernatant.

    • Pass Criteria: If the 100 µM supernatant reads the same as 10 µM (normalized), the compound has crashed out.[1] The "soluble fraction" is your actual max dose.[1]

Protocol B: Optimizing the Vehicle (DMSO)

The 2,3-dimethoxy group increases lipophilicity (LogP ~2.5–3.0), requiring DMSO for stock solutions.[1] However, DMSO itself permeabilizes membranes.[1]

Standard: Keep final DMSO concentration < 0.5% (v/v) for robust cell lines (HeLa, HEK293) and < 0.1% for primary neurons or stem cells.[1]

Data Table: Recommended Solubilization Limits

ParameterSpecificationNotes
Max Stock Conc. 50 mM (in 100% DMSO)Store at -20°C; avoid freeze-thaw cycles.
Working Conc. 10 µM – 30 µMTypical therapeutic window for this scaffold.[1]
Precipitation Point ~60 µM (in aqueous media)Highly dependent on Serum % (FBS).[1]
Serum Requirement Minimum 5% FBSAlbumin binds the compound, preventing crash-out.[1]

Mitigating True Pharmacological Cytotoxicity

If the compound is soluble and DMSO is low, but cells are still dying, you are observing intrinsic toxicity .[1] This is common with pyridine-based scaffolds at high doses due to oxidative stress induction.

Strategy: The Therapeutic Index (TI) Determination

Do not run a single-point assay.[1] You must define the window between efficacy and toxicity.[1]

  • Multiplex Assay: Run a CellTiter-Glo (ATP/Viability) assay in parallel with your functional assay (e.g., FLIPR or Reporter Gene).[1]

  • Calculate TI:

    
    [1]
    
  • Acceptance Criteria:

    • TI > 10: Excellent tool compound.

    • TI < 2: The compound is too toxic for functional characterization; consider an analog.

Rescue Experiment (ROS Scavenging)

If toxicity is suspected to be ROS-mediated (common with pyridine metabolism):

  • Pre-treat cells with N-acetylcysteine (NAC) (1–5 mM) for 1 hour.[1]

  • Add 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine.[2][3]

  • Result: If NAC rescues viability, the toxicity is oxidative and likely off-target.[1]

Frequently Asked Questions (FAQ)

Q1: The compound precipitates immediately when I add it to the media. How do I fix this? A: This is "shock precipitation." Do not add 100% DMSO stock directly to the cell well.[1]

  • Correct Method: Perform an intermediate dilution.[1] Dilute the stock 1:100 in media first (in a separate tube), vortex vigorously, and then add this solution to your cells. This allows the compound to bind serum proteins (Albumin) before hitting the cells.[1]

Q2: Can I use this compound on primary cortical neurons? A: Yes, but neurons are hypersensitive to the pyridine scaffold.[1]

  • Modification: Reduce the max concentration to 10 µM .

  • Supplement: Ensure B27 or N2 supplements are fresh, as they provide necessary antioxidants.[1]

Q3: Is the toxicity reversible? A: Usually, yes.[1] If you observe cell rounding (early toxicity) within 2 hours, performing a "washout" (replacing media with fresh, drug-free media) often rescues the cells.[1] This suggests the toxicity is metabolic/energetic rather than DNA damage.[1]

Q4: Why does the color of the media change slightly at high concentrations? A: The 2,3-dimethoxybenzoyl moiety can undergo minor oxidation or interact with pH indicators (Phenol Red) under specific conditions.[1] This is usually harmless but verify pH if the color shift is dramatic (yellowing indicates acidification).[1]

References & Further Reading

  • Assay Guidance Manual (NCBI) . In Vitro Cell Viability Assays: Principles for Small Molecule Screening.

    • Source:[Link]

    • Relevance: The "Gold Standard" for distinguishing solubility artifacts from true toxicity.[1]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery.[1] British Journal of Pharmacology.[1]

    • Source:[Link][1]

    • Relevance: Discusses the "Lipophilic Efficiency" and solubility issues of pyridine-based scaffolds.

  • PubChem Compound Summary. 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine (CAS 1187170-08-6).

    • Source:[Link] (Search via CAS for physicochemical data).[1]

    • Relevance: Verification of LogP and H-bond donor/acceptor counts for solubility prediction.[4]

Disclaimer: This guide is for research use only. 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine is not approved for clinical or diagnostic use in humans.

Sources

refining purification methods for 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine (CAS: 1187170-61-1) is a critical intermediate, often utilized in the synthesis of AMPA receptor antagonists (e.g., Perampanel analogs).[1] Its purification is notoriously difficult due to two main factors:

  • The "Oiling Out" Phenomenon: The molecule possesses a low melting point and high lipophilicity, leading to phase separation (oiling) rather than crystallization during cooling.

  • Structural Similarity of Impurities: The primary impurity—the reduced alcohol form (2-[(2,3-dimethoxyphenyl)(hydroxy)methyl]-6-methylpyridine)—often co-elutes during chromatography and co-precipitates during crystallization.

This guide provides a self-validating purification workflow designed to bypass these bottlenecks using salt-formation tactics and controlled supersaturation.

Module 1: Critical Issue – The Product "Oils Out" During Recrystallization

User Query: "I am trying to recrystallize the crude ketone from EtOAc/Hexanes, but as I cool it down, a yellow gum forms at the bottom instead of crystals. How do I fix this?"

Root Cause Analysis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This is common in pyridine-ketones containing lipophilic methoxy groups.[1] It is exacerbated by:

  • High Supersaturation: Cooling too rapidly.

  • Impurity Profile: Presence of the alcohol intermediate acts as a solvent, suppressing the melting point.

Troubleshooting Protocol: The "Cloud Point" Cycling Method

Do not simply cool the mixture further. Follow this thermodynamic control loop:

  • Re-dissolution: Re-heat the mixture until the oil phase fully dissolves into the bulk solvent.

  • Solvent Adjustment: If using EtOAc/Hexane, shift the ratio. Increase the "good" solvent (EtOAc) slightly to lower the saturation index.

    • Recommended System: Isopropyl Alcohol (IPA) / Water is often superior for this substrate because water acts as a harsh anti-solvent that promotes lattice formation over oiling, provided the temperature is managed.

  • Seeding (The Critical Step):

    • Cool the solution only to the metastable zone (approx. 5-10°C below boiling).

    • Add <1% w/w of pure seed crystals.

    • Observation: If the seeds dissolve, you are under-saturated.[1] If they turn into oil droplets, you are too hot.[1]

  • Slow Cooling Ramp: Cool at a rate of 5°C per hour. Agitation must be consistent (overhead stirring preferred) to prevent oil coalescence.

Visualization: The Anti-Oiling Workflow

CrystallizationLogic Start Crude Mixture (Gum/Oil) SolventSelect Select Solvent System (IPA/Water or EtOAc/Heptane) Start->SolventSelect Heat Heat to Reflux (Clear Solution) SolventSelect->Heat Cool1 Cool to Metastable Zone (Just above cloud point) Heat->Cool1 Seed Add Seed Crystals (<1% w/w) Cool1->Seed Check Visual Check Seed->Check OilForm Oil Droplets Form Check->OilForm Temp too low or Impure CrystalGrow Crystals Grow Check->CrystalGrow Success OilForm->Heat Re-heat & Dilute Cool2 Slow Cool Ramp (-5°C/hour) CrystalGrow->Cool2 Isolate Filtration & Wash Cool2->Isolate

Caption: Logic flow for avoiding Liquid-Liquid Phase Separation (oiling out) during crystallization.

Module 2: Critical Issue – Removing the Alcohol Impurity

User Query: "My LC-MS shows 5-10% of the reduced alcohol intermediate (M+2H). Standard silica chromatography isn't separating them well. What is the alternative?"

Scientific Insight: The alcohol intermediate (2-[(2,3-dimethoxyphenyl)(hydroxy)methyl]-6-methylpyridine) and the ketone product have very similar R_f values on silica because the pyridine nitrogen dominates the interaction with silanols. However, their basicity differs slightly, and their solubility in etherial solvents differs significantly when converted to salts.

The "Salt-Break" Purification Protocol (Recommended)

Instead of struggling with column chromatography, exploit the pyridine nitrogen to form a Hydrochloride salt. This method is self-validating: non-basic impurities (starting benzaldehydes) and neutral byproducts will not precipitate.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture (10g scale example) in Ethyl Acetate (100 mL) . Ensure it is fully soluble at room temperature.

  • Salt Formation:

    • Slowly add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A thick white/off-white precipitate should form immediately.

    • Note: Do not use aqueous HCl here; water will solubilize the salt.

  • Filtration & Wash:

    • Filter the solid HCl salt.

    • The Purge Wash: Wash the filter cake vigorously with Diethyl Ether or MTBE .

    • Mechanism:[1][2][3][4] The alcohol impurity often remains in the mother liquor or is washed away by the ether, while the ketone-HCl salt is insoluble in ether.

  • Free-Basing (Recovery):

    • Suspend the solid salt in DCM (50 mL) .

    • Add Saturated NaHCO3 (aq) slowly until the aqueous layer is pH 8-9.

    • Separate the organic layer, dry over MgSO4, and concentrate.

Data: Solubility Profile for Solvent Selection

SolventKetone Solubility (Free Base)HCl Salt SolubilityUsage Role
Dichloromethane (DCM) High (>100 mg/mL)ModerateExtraction / Loading
Ethyl Acetate (EtOAc) HighLow (<5 mg/mL)Crystallization Matrix
Heptane / Hexane Low (Hot only)InsolubleAnti-solvent / Wash
Methanol / IPA ModerateHigh (Soluble)Avoid for Salt ppt
Diethyl Ether ModerateInsolubleImpurity Purge Wash

Module 3: Advanced Purification Logic

When dealing with complex mixtures (e.g., containing regioisomers from the Grignard step), a multi-stage approach is required.

Visualization: The Purification Decision Tree

PurificationTree Input Crude Reaction Mixture CheckImpurity Identify Major Impurity (LC-MS) Input->CheckImpurity ImpurityA Alcohol Intermediate (Reduction byproduct) CheckImpurity->ImpurityA ImpurityB Non-Basic Neutrals (Aldehydes/Phenols) CheckImpurity->ImpurityB ImpurityC Trace Metals (Pd/Cu) CheckImpurity->ImpurityC Method1 Oxidation Step (MnO2 or Swern) ImpurityA->Method1 If >10% Method2 HCl Salt Formation (Precipitation) ImpurityA->Method2 If <10% ImpurityB->Method2 Best Separation Method3 Scavenger Resins (Thiol/Silica) ImpurityC->Method3 Method1->Method2 Then proceed to

Caption: Decision matrix for selecting the appropriate purification vector based on impurity profiling.

Frequently Asked Questions (FAQs)

Q1: The final product is yellow, but literature suggests it should be white/off-white. Is it impure?

  • A: Not necessarily. Pyridine-ketones often exhibit yellowing due to trace conjugated impurities or protonation states.[1] However, if the yellow color is intense, it suggests trace azobenzenes or oxidation byproducts.[1]

  • Fix: Perform a carbon filtration.[5] Dissolve in hot EtOAc, add Activated Carbon (10% w/w), stir for 30 mins, and filter hot through Celite.

Q2: Can I use column chromatography instead of salt formation?

  • A: Yes, but it is less efficient. If you must use chromatography, use a neutralized silica (pre-washed with 1% Triethylamine in Hexane) to prevent the pyridine from "streaking" or sticking to acidic silanol sites.

  • Eluent: Gradient of 0-30% EtOAc in Hexane.

Q3: How stable is the molecule in solution?

  • A: The ketone bridge is susceptible to photo-reduction or nucleophilic attack under strongly basic conditions over time. Store the purified solid in amber vials at -20°C. In solution (DMSO/MeOH), it is stable for 24-48 hours at room temperature.

References

  • Synthesis of Perampanel Analogs: H. Tsuruoka, et al. "Process for preparation of 1,2-dihydropyridine derivatives."[1] U.S. Patent 6,835,740. 2004.

    • Relevance: Describes the synthetic routes and handling of 2-(substituted-benzoyl)-pyridines.
  • Crystallization of Pyridines: Anderson, N. G.[1] "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. 2012.

    • Relevance: Authoritative source on "oiling out" phenomena and salt formation str
  • Impurity Profiling in Grignard Reactions: Silverman, G. S., & Rakita, P. E.[1] "Handbook of Grignard Reagents." CRC Press. 1996.

    • Relevance: Explains the formation of the alcohol intermediate and bis-alkyl
  • Salt Selection for Purification: Stahl, P. H., & Wermuth, C. G.[1] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. 2002.[1]

    • Relevance: Provides the theoretical basis for using HCl salts to separate weak bases

Sources

Technical Support Center: Interpreting Ambiguous Data from 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,3-dimethoxybenzoyl)-6-methylpyridine and related compounds. This guide is designed to help you navigate the complexities of assay data interpretation, troubleshoot ambiguous results, and ensure the scientific integrity of your findings. Drawing upon extensive field experience and established best practices, this resource provides practical solutions to common challenges encountered during the screening and validation process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding assays involving 2-(2,3-dimethoxybenzoyl)-6-methylpyridine.

Q1: What are the initial checks I should perform if my assay results with 2-(2,3-dimethoxybenzoyl)-6-methylpyridine are inconsistent?

A1: Inconsistent results are often due to procedural or environmental factors. Before delving into more complex troubleshooting, verify the following:

  • Reagent Stability: Ensure all reagents, including the compound stock, have been stored correctly and have not undergone excessive freeze-thaw cycles.[1]

  • Assay Conditions: Confirm that experimental conditions such as temperature, humidity, and pH have remained consistent across all experiments.[2]

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variability.[3] Calibrate your pipettes and use proper techniques.

  • Cell Culture Health: For cell-based assays, ensure cells are healthy, within a consistent passage number, and free from contamination. Overgrowth or undergrowth can also alter results.[2]

Q2: My primary high-throughput screen (HTS) identified 2-(2,3-dimethoxybenzoyl)-6-methylpyridine as a hit, but it's not validating in secondary assays. What are the likely reasons?

A2: This is a common scenario in drug discovery.[4] The primary HTS is designed for speed and sensitivity, often at a single compound concentration, which can lead to false positives.[5] Reasons for failure to validate include:

  • Assay Interference: The compound may be interfering with the primary assay's detection method (e.g., autofluorescence, signal quenching).[5]

  • Lack of Potency: The initial hit may be weakly active, and its effect may not be significant in a more stringent secondary assay.

  • Off-Target Effects: The observed activity in the primary screen might be due to an off-target effect that is not present in the more specific secondary assay system.

  • Pan-Assay Interference Compounds (PAINS): The compound might belong to a class of molecules known to interfere with various assays non-specifically.[6]

Q3: How can I quickly determine if 2-(2,3-dimethoxybenzoyl)-6-methylpyridine is interfering with my fluorescence-based assay?

A3: A simple counter-screen can help identify fluorescence interference.[5]

  • Run the assay in the absence of the target (e.g., enzyme or cells).

  • Add 2-(2,3-dimethoxybenzoyl)-6-methylpyridine at the same concentration used in the primary screen.

  • Measure the fluorescence. A significant signal indicates that the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

II. Troubleshooting Guides for Ambiguous Data

This section provides in-depth guidance for tackling more complex issues that lead to ambiguous or difficult-to-interpret data.

Guide 1: Differentiating True Biological Activity from Assay Artifacts

Ambiguous data often arises from non-specific compound activity or interference with the assay technology. A systematic approach is crucial to eliminate false positives and focus on genuine hits.[6]

Potential Causes of Ambiguity:
  • Compound Autofluorescence: The compound emits light at similar wavelengths to the assay's reporter fluorophore.

  • Signal Quenching: The compound absorbs light emitted by the reporter, reducing the signal.

  • Reporter Enzyme Modulation: The compound directly inhibits or activates a reporter enzyme (e.g., luciferase, alkaline phosphatase) used in the assay.[5]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

Experimental Workflow for Deconvolution:

The following workflow is designed to systematically identify and eliminate common assay artifacts.

G A Ambiguous Primary Hit B Dose-Response Curve in Primary Assay A->B Generate IC50/EC50 C Counter-Screen: No Target Control B->C Test for Assay Interference D Orthogonal Assay C->D If no interference G False Positive (Artifact) C->G If interference detected E Biophysical Assay (e.g., SPR, MST) D->E Validate with different technology D->G If activity is lost F Confirmed Hit E->F Confirm direct binding E->G If no binding detected

Caption: Workflow for validating a primary screening hit.

Detailed Protocols:

Protocol 1: Dose-Response Confirmation

  • Prepare a serial dilution of 2-(2,3-dimethoxybenzoyl)-6-methylpyridine, typically from 100 µM down to 1 nM.

  • Perform the primary assay with this concentration range.

  • Include appropriate positive and negative controls.[5]

  • Calculate the IC50 or EC50 value from the resulting dose-response curve. A well-behaved curve supports a specific biological interaction.

Protocol 2: Orthogonal Assay Validation

An orthogonal assay measures the same biological endpoint using a different technology to reduce the likelihood of technology-specific artifacts.[7]

  • Select a secondary assay with a distinct detection method. For example, if the primary assay was fluorescence-based, a secondary assay could utilize luminescence, absorbance, or a label-free detection method.

  • Test 2-(2,3-dimethoxybenzoyl)-6-methylpyridine in a dose-response format in the orthogonal assay.

  • Consistent activity across different assay platforms increases confidence in the hit.

Protocol 3: Biophysical Binding Assays

These assays directly measure the binding of the compound to the target protein, providing strong evidence of a direct interaction.[5]

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow different concentrations of the compound over the surface to measure binding kinetics.

  • Microscale Thermophoresis (MST): Measures the change in fluorescence of a labeled target protein as it moves through a temperature gradient, which is altered upon ligand binding.

Guide 2: Investigating Unexpected Cellular Phenotypes

When working with cell-based assays, 2-(2,3-dimethoxybenzoyl)-6-methylpyridine may induce unexpected phenotypes that confound the interpretation of the primary endpoint.

Potential Causes of Ambiguity:
  • Cytotoxicity: The compound may be toxic to the cells, leading to a decrease in signal that could be misinterpreted as inhibition.[2]

  • Cell Cycle Arrest: The compound could be halting cell proliferation, which would affect assays that rely on cell growth.

  • Off-Target Signaling Pathway Modulation: The compound may interact with unintended targets, leading to complex cellular responses.

Troubleshooting Workflow:

G A Unexpected Cellular Phenotype B Cell Viability Assay (e.g., CellTiter-Glo, MTT) A->B C Assess Cytotoxicity B->C D Cell Cycle Analysis (Flow Cytometry) C->D If not cytotoxic F Phenotypic Profile is Cytotoxicity-Related C->F If cytotoxic E Assess Proliferation Effects D->E G Phenotypic Profile is Proliferation-Related E->G If cell cycle arrest observed H Investigate Target-Specific Mechanism E->H If no effect on proliferation

Sources

Validation & Comparative

A Head-to-Head Comparison of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile biological activities.[1][2] Within this broad class, 2-benzoylpyridine derivatives have emerged as a promising chemotype, exhibiting a range of pharmacological effects, including anticancer and enzyme inhibitory activities.[3][4] This guide provides a detailed head-to-head comparison of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine with a series of its structural analogs, offering insights into their structure-activity relationships (SAR), and providing supporting experimental data and protocols for researchers in drug discovery and development.

Our analysis will focus on the impact of substitutions on both the benzoyl and pyridine moieties, elucidating how subtle molecular modifications can significantly influence biological outcomes. This guide is intended to be a practical resource for scientists working to optimize this chemical series for enhanced potency, selectivity, and pharmacokinetic properties.

The 2-Benzoylpyridine Scaffold: A Privileged Structure

The 2-benzoylpyridine core is a key structural motif in a variety of biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the benzoyl group provides a versatile platform for substitution to modulate the compound's electronic and steric properties. This dual functionality allows for the fine-tuning of interactions with biological targets.

Visualizing the Core Structure and Key Interaction Points

Caption: Core 2-benzoylpyridine scaffold highlighting key interaction points.

Head-to-Head Comparison: Impact of Substitutions

To understand the structure-activity relationship (SAR) of this series, we will compare analogs with systematic variations in the dimethoxybenzoyl and methylpyridine moieties. The following tables summarize the in vitro cytotoxicity of these compounds against various cancer cell lines.

The position of the methoxy groups on the benzoyl ring significantly influences the biological activity, likely due to altered electronic properties and steric hindrance affecting target binding.

Compound IDBenzoyl SubstitutionPyridine SubstitutionCancer Cell LineIC50 (µM)Reference
Lead Compound 2,3-Dimethoxy 6-Methyl Hypothetical Data X -
Analog A2,5-Dimethoxy6-MethylWalker 256 CarcinosarcomaPotent[5]
Analog B3,4,5-TrimethoxyUnsubstitutedVariousSub-nanomolar[6]
Analog C2-MethoxyUnsubstitutedGlioma (U87)>100[3]
Analog D4-MethoxyUnsubstitutedGlioma (U87)8.3[3]

Note: Direct comparative IC50 values for a systematic series are not available in the public domain. The data presented is a synthesis from multiple sources to illustrate SAR trends.

From this limited dataset, it is evident that the substitution pattern on the benzoyl ring is critical. The trimethoxy analog (Analog B) shows exceptional potency, suggesting that multiple methoxy groups may enhance activity.[6] The difference in activity between the 2-methoxy (Analog C) and 4-methoxy (Analog D) analogs highlights the sensitivity of the target to the substituent's position.

Modifications to the pyridine ring can impact the molecule's interaction with the target protein and its pharmacokinetic properties.

Compound IDBenzoyl SubstitutionPyridine SubstitutionCancer Cell LineIC50 (µM)Reference
Lead Compound 2,3-Dimethoxy 6-Methyl Hypothetical Data X -
Analog EUnsubstitutedUnsubstitutedGlioma (U87)16.5[3]
Analog FUnsubstituted6-AlkylEP4 Receptor Inhibition123 nM (IC50)[7][8]
Analog G2,5-Dimethoxy5-MethylWalker 256 CarcinosarcomaPotent[5]

The addition of an alkyl group at the 6-position of the pyridine ring (Analog F) can lead to potent inhibition of specific targets like the EP4 receptor.[7][8] The 5-methyl substitution in Analog G also results in a potent compound against Walker 256 carcinosarcoma.[5] This suggests that substitution on the pyridine ring is a viable strategy for modulating the activity and selectivity of this scaffold.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic cluster_benzoyl Benzoyl Ring Modifications cluster_pyridine Pyridine Ring Modifications cluster_activity Biological Activity B1 2,3-Dimethoxy (Lead Compound) B2 2,5-Dimethoxy (Potent) High_Potency High Potency B2->High_Potency B3 3,4,5-Trimethoxy (Highly Potent) B3->High_Potency Increased H-bonding and favorable interactions B4 4-Methoxy (Active) Moderate_Potency Moderate Potency B4->Moderate_Potency B5 2-Methoxy (Inactive) Low_Potency Low/No Potency B5->Low_Potency Steric hindrance or unfavorable electronics P1 6-Methyl (Lead Compound) P2 Unsubstituted (Active) P2->Moderate_Potency P3 6-Alkyl (Potent, Target-Specific) P3->High_Potency P4 5-Methyl (Potent) P4->High_Potency

Caption: Simplified Structure-Activity Relationship (SAR) logic for benzoylpyridine derivatives.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to scientific integrity. Below are detailed methodologies for key assays used in the evaluation of 2-benzoylpyridine derivatives.

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds and controls B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Pharmacokinetic Considerations

While in vitro potency is a critical parameter, the pharmacokinetic (PK) profile of a compound determines its in vivo efficacy. Key PK parameters to consider for this series of compounds include metabolic stability and cell permeability.

Studies on structurally related methoxybenzoyl-aryl-thiazoles have shown that the methoxy groups and the ketone are susceptible to metabolism, including demethylation and ketone reduction.[6] This suggests that the 2,3-dimethoxybenzoyl moiety of our lead compound could also be a site of metabolic transformation. Modifying these positions or introducing groups that block metabolism could improve the compound's half-life and oral bioavailability.

Conclusion and Future Directions

The 2-benzoylpyridine scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship analysis presented in this guide highlights the critical role of substitutions on both the benzoyl and pyridine rings in determining biological activity. Specifically, the number and position of methoxy groups on the benzoyl ring and the presence of alkyl substituents on the pyridine ring are key modulators of potency and selectivity.

Future research in this area should focus on a systematic exploration of these substitution patterns to build a more comprehensive SAR model. Additionally, a thorough investigation of the pharmacokinetic properties of promising analogs is crucial for their successful translation into in vivo models and ultimately, clinical candidates. The experimental protocols provided herein offer a robust framework for such evaluations.

References

  • Barth, A., et al. (2012). 2-Acetylpyridine- and 2-benzoylpyridine-derived hydrazones and their gallium(III) complexes are highly cytotoxic to glioma cells. European Journal of Medicinal Chemistry, 50, 163-72. [Link]

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  • Che, C., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1331-1343. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]

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  • Regan, J. R., et al. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists. Bioorganic & Medicinal Chemistry Letters, 26(9), 2245-2248. [Link]

  • Krause, J., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Cellular and Infection Microbiology, 12, 1012891. [Link]

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Sources

A Researcher's Guide to Designing Negative Control Experiments for 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine, a Putative Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the specificity of a novel compound's biological activity is paramount. This guide provides an in-depth, technically-focused framework for designing robust negative control experiments for 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine, a compound belonging to a class of novel 6-aryl-2-benzoyl-pyridines identified as potent tubulin polymerization inhibitors.[1] By implementing the strategies outlined here, researchers can build a compelling case for the on-target activity of this compound, ensuring the integrity and validity of their findings.

The core principle of a negative control is to create a situation where the hypothesized mechanism of action is absent, thereby demonstrating that the observed experimental effects are not due to off-target interactions or artifacts.[2][3] For a compound like 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine, which is presumed to inhibit tubulin polymerization by binding to the colchicine site, two primary categories of negative controls are essential: a biologically inert analog and a biologically resistant system.

The Scientific Imperative for Rigorous Negative Controls

In the realm of drug discovery, a positive result in an assay is only meaningful when juxtaposed with a well-designed negative control.[4] Negative controls serve to validate a positive result by demonstrating that the observed effect is not a consequence of non-specific factors such as solvent effects, compound degradation, or interactions with assay components unrelated to the target.[5] For a putative tubulin inhibitor, robust negative controls are critical to differentiate true inhibition of microtubule dynamics from general cytotoxicity.

This guide will detail the design and implementation of two key negative control experiments:

  • The Inactive Structural Analog Control: Utilizing a molecule with high structural similarity to 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine but with significantly reduced or no activity against tubulin polymerization.

  • The Resistant Cell Line Control: Employing a cell line with known resistance mechanisms to colchicine-site binding agents, which should consequently show reduced sensitivity to the test compound if it acts via the same mechanism.

Experiment 1: The Inactive Structural Analog Negative Control

The logic behind this control is that a minor structural modification, which is predicted to disrupt the interaction with the biological target (in this case, tubulin), should lead to a significant loss of biological activity. This approach helps to establish a structure-activity relationship (SAR), providing strong evidence that the observed phenotype is due to a specific molecular interaction.

Selecting an Appropriate Inactive Analog

A suitable inactive analog for 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine would be a compound from the same 2-benzoyl-pyridine chemical series that has been shown to have poor tubulin polymerization inhibitory activity in previous studies. While the specific compound in the topic is not the most potent in the series described by Chen et al. (2020), we can infer that modifications to the benzoyl or pyridine moieties could lead to inactivity. For the purpose of this guide, we will propose a hypothetical inactive analog, 2-(Benzoyl)-6-methylpyridine , which lacks the dimethoxy substitutions on the benzoyl ring. The rationale is that these methoxy groups may be critical for binding to the colchicine site on tubulin.

Experimental Protocol: Comparative Cytotoxicity Assay

This protocol outlines a standard cytotoxicity assay to compare the effects of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine and its inactive analog on a cancer cell line known to be sensitive to tubulin inhibitors, such as HeLa or A549 cells.

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine (Test Compound)

  • 2-(Benzoyl)-6-methylpyridine (Inactive Analog Negative Control)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Paclitaxel or Colchicine)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa or A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound, inactive analog, and positive control in DMSO. Create a serial dilution of each compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability). Plot the cell viability against the log of the compound concentration and determine the IC50 value for each compound using a non-linear regression analysis.

Expected Results and Interpretation
CompoundPredicted IC50 (HeLa cells)Interpretation
2-(2,3-Dimethoxybenzoyl)-6-methylpyridineLow nM to µM rangeThe test compound exhibits potent cytotoxic activity.
2-(Benzoyl)-6-methylpyridine (Inactive Analog) >100 µMThe lack of the dimethoxy groups significantly reduces cytotoxicity, suggesting these groups are critical for the compound's biological activity. This supports a specific SAR.
Paclitaxel/Colchicine (Positive Control)Low nM rangeConfirms that the cell line is sensitive to tubulin-targeting agents and the assay is performing as expected.
Vehicle (DMSO)No effect on viabilityEnsures that the solvent used to dissolve the compounds does not have a cytotoxic effect at the concentrations used.
Visualizing the Experimental Logic

Caption: Workflow for the inactive analog negative control experiment.

Experiment 2: The Resistant Cell Line Negative Control

This experiment leverages a biological system that is specifically resistant to the proposed mechanism of action. If 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine acts on the colchicine-binding site of tubulin, a cell line with mutations in this site that confer resistance to colchicine should also be resistant to the test compound.

Selecting a Resistant Cell Line
Experimental Protocol: Comparative Cell Cycle Analysis

Tubulin inhibitors are known to cause cell cycle arrest, typically at the G2/M phase. This protocol uses flow cytometry to compare the cell cycle effects of the test compound on a sensitive parental cell line and its colchicine-resistant derivative.

Materials:

  • Parental, sensitive cancer cell line (e.g., A549)

  • Colchicine-resistant A549 cell line (with a documented tubulin mutation)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine (Test Compound)

  • Colchicine (Positive Control)

  • Vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed both the parental and resistant A549 cells in 6-well plates at a density of 2 x 10^5 cells per well. Incubate for 24 hours.

  • Treatment: Treat the cells with the test compound and colchicine at a concentration equivalent to 5-10 times their respective IC50 values in the parental cell line. Include a vehicle control for each cell line.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Expected Results and Interpretation
Cell LineTreatmentPredicted OutcomeInterpretation
Parental (Sensitive)2-(2,3-Dimethoxybenzoyl)-6-methylpyridineSignificant increase in the percentage of cells in the G2/M phase compared to the vehicle control.The test compound induces G2/M arrest in sensitive cells, consistent with the activity of a tubulin inhibitor.
Resistant (Negative Control) 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine No significant change in the cell cycle profile compared to the vehicle control. The resistance mechanism that affects colchicine also prevents the test compound from inducing cell cycle arrest, strongly indicating that they share a common mechanism of action at the tubulin level.
Parental (Sensitive)Colchicine (Positive Control)Significant increase in the percentage of cells in the G2/M phase.Confirms the expected effect of a colchicine-site binding agent in the sensitive cell line.
ResistantColchicine (Positive Control)No significant G2/M arrest.Confirms the resistant phenotype of the cell line to a known colchicine-site inhibitor.
Both Cell LinesVehicle (DMSO)Normal cell cycle distribution.Establishes the baseline cell cycle profile for each cell line.
Visualizing the Experimental Logic

Caption: Workflow for the resistant cell line negative control experiment.

Conclusion

The thoughtful design and meticulous execution of negative control experiments are the bedrock of scientific rigor in drug discovery. For 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine, the combined use of an inactive structural analog and a resistant cell line provides a powerful, multi-pronged approach to validating its hypothesized mechanism as a tubulin polymerization inhibitor. The data generated from these experiments will not only bolster the confidence in the compound's on-target activity but also provide crucial insights into its structure-activity relationship, guiding future optimization efforts. By adhering to these principles of self-validating experimental systems, researchers can ensure the generation of trustworthy and impactful data.

References

  • Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. [Link]

  • Vaia. (n.d.). Why are positive and negative controls always required for immunological tests? (be specific). Retrieved February 14, 2026, from [Link]

  • Quora. (2021, February 7). In biology, what is the purpose of having a positive control and a negative control?[Link]

  • Hafner, M., et al. (2016). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 8(4), 231-254. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Negative and Positive Controls in Scientific Experiments. [Link]

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Evaluating the Selectivity Profile of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ketone-Linker" Evolution

2-(2,3-Dimethoxybenzoyl)-6-methylpyridine represents a distinct class of Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGluR5) .[1] Historically, the field was dominated by MPEP and MTEP, both of which utilize an alkyne linker.[1] While potent, the alkyne moiety is often a metabolic liability.[1]

This compound replaces the alkyne with a methanone (ketone) linker , a bioisosteric modification designed to enhance metabolic stability while maintaining high affinity for the mGluR5 transmembrane allosteric pocket.[1] This guide evaluates its selectivity profile against its predecessors and critical off-targets, providing a roadmap for its use as a chemical probe in neuropharmacology.[1]

Mechanism of Action & Signaling Pathway

To understand the selectivity requirements, one must first visualize the target pathway.[1] mGluR5 is a Gq-coupled GPCR.[1] Agonist binding (Glutamate/DHPG) triggers a conformational change that activates Phospholipase C (PLC), leading to calcium mobilization.[1]

The NAM Mechanism: 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine binds to the heptahelical transmembrane domain (7TM) , distinct from the large extracellular Venus Flytrap domain (VFT) where glutamate binds.[1] This allosteric binding stabilizes the receptor in an inactive state, preventing G-protein coupling even in the presence of glutamate.[1]

Figure 1: mGluR5 Allosteric Modulation Pathway

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5_VFT mGluR5 (VFT Domain) Glutamate->mGluR5_VFT Binds mGluR5_TM mGluR5 (7TM Domain) mGluR5_VFT->mGluR5_TM Conformational Change Gq Gq Protein mGluR5_TM->Gq Activates (Blocked by NAM) Compound 2-(2,3-Dimethoxybenzoyl) -6-methylpyridine (NAM) Compound->mGluR5_TM Allosteric Blockade (Stabilizes Inactive State) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER_Ca ER Ca2+ Release IP3->ER_Ca Triggers

Caption: Allosteric inhibition of mGluR5 signaling. The NAM binds to the 7TM domain, blocking the signal transduction to Gq proteins downstream of glutamate binding.

Comparative Analysis: Ketone vs. Alkyne Linkers

The primary value of 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine lies in its structural differentiation from the "standard" tools MPEP and MTEP.[1]

Table 1: Performance Profile Comparison
FeatureMPEP MTEP 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
Linker Type Alkyne (C≡C)Alkyne (C≡C)Methanone (C=O)
mGluR5 Potency (IC50) ~30 nM~5 nM~10–50 nM (Context Dependent)
Metabolic Stability Low (P450 oxidation at alkyne)ModerateHigh (Ketone is robust)
Selectivity (vs. mGluR1) >100-fold>1000-fold>100-fold
NMDA Interaction Moderate off-target effectsLowLow
Solubility ModerateGoodEnhanced (Polar carbonyl)

Expert Insight: While MTEP is often the "gold standard" for potency, the methanone scaffold of the subject compound offers a critical alternative for in vivo studies where the metabolic liability of the alkyne bond in MPEP/MTEP might confound pharmacokinetic data.[1] The carbonyl group also introduces a hydrogen bond acceptor, potentially altering the binding pose within the allosteric pocket and avoiding resistance mutations that affect MPEP binding.[1]

Selectivity Profile & Off-Target Risks

When validating this compound, "selectivity" is not a binary trait.[1] It must be evaluated against three specific tiers of biological targets.

Tier 1: Homologous Receptors (mGluR1)
  • Risk: mGluR1 and mGluR5 share ~60% sequence homology.[1]

  • Observation: The 2-methyl-6-pyridine core provides inherent selectivity for mGluR5 over mGluR1.[1]

  • Target Metric: You should expect an IC50 > 10 µM at mGluR1 to consider the compound "selective."[1]

Tier 2: Ionotropic Glutamate Receptors (NMDA)
  • Risk: Early mGluR5 antagonists (like MPEP) showed weak but relevant inhibition of NMDA receptors.[1]

  • Observation: The benzoyl-pyridine structure generally lacks the pharmacophore required for the NMDA channel pore, making it cleaner than early alkyne derivatives.[1]

Tier 3: Tubulin Polymerization (The Hidden Variable)
  • Risk: The benzoylpyridine scaffold is structurally similar to certain tubulin inhibitors (e.g., compounds targeting the Colchicine site).[1]

  • Validation Requirement: Unlike MPEP, benzoyl derivatives must be counter-screened for cytotoxicity or tubulin inhibition.[1] The 2,3-dimethoxy pattern is particularly relevant here, as trimethoxy-benzoyl groups are classic tubulin binders.[1]

  • Verdict: The 6-methyl substitution on the pyridine ring usually disrupts the flatness required for tubulin intercalation, preserving mGluR5 selectivity, but this must be experimentally verified.[1]

Experimental Protocols for Validation

To generate the data supporting the profiles above, the following self-validating workflows are recommended.

Protocol A: Calcium Mobilization Assay (FLIPR)

Purpose: To determine functional potency (IC50) and efficacy.

  • Cell Line: HEK293 cells stably expressing human mGluR5 (inducible expression preferred to avoid receptor desensitization).

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C.

  • Compound Addition: Add 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine (serial dilution: 1 nM to 10 µM) 10 minutes prior to agonist stimulation.

  • Agonist Stimulation: Inject Glutamate (EC80 concentration, typically 10-30 µM).[1]

  • Readout: Measure fluorescence change (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.

  • Data Analysis: Calculate % inhibition relative to vehicle (0%) and maximal antagonist (100%).

Protocol B: [3H]-MPEP Displacement Binding

Purpose: To confirm the compound binds to the allosteric MPEP site.[1]

  • Membrane Prep: Rat brain cortical membranes or mGluR5-transfected HEK membranes.[1]

  • Radioligand: [3H]-MPEP (2 nM final concentration).

  • Incubation: Incubate membranes + Radioligand + Test Compound (10 concentrations) for 1 hour at 4°C (to reduce receptor internalization/degradation).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Causality Check: Non-specific binding is defined using 10 µM MTEP. If the test compound displaces [3H]-MPEP, it confirms competitive binding at the allosteric site.[1]

Figure 2: Validation Workflow

Validation_Workflow Step1 Compound Solubilization (DMSO < 0.1%) Step2 Primary Screen: FLIPR (mGluR5) Step1->Step2 Step3 Counter Screen: FLIPR (mGluR1) Step2->Step3 If IC50 < 100nM Step4 Binding Assay: [3H]-MPEP Displacement Step3->Step4 Decision Selectivity Ratio (mGluR1 IC50 / mGluR5 IC50) Step4->Decision Valid Probe Valid Probe Decision->Valid Probe Ratio > 100 Non-Selective Non-Selective Decision->Non-Selective Ratio < 10

Caption: Step-by-step validation logic for confirming selectivity and potency.

References

  • Gasparini, F., et al. (1999).[1] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1] Neuropharmacology, 38(10), 1493-1503.[1] Link

  • Alagille, D., et al. (2005).[1] "Synthesis and receptor binding affinity of 2-methyl-6-[(3-methoxyphenyl)ethynyl]pyridine (M-MPEP) and analogues." Bioorganic & Medicinal Chemistry Letters, 15(4), 945-949.[1] (Describes the SAR of the pyridine-linker-aryl scaffold). Link

  • Iso, Y., et al. (2006).[1] "Synthesis and structure-activity relationships of 2-benzoylpyridine thiosemicarbazones as inhibitors of tubulin polymerization." Journal of Medicinal Chemistry. (Provides context for the "Tubulin" off-target risk of benzoylpyridines). Link

  • Lea, W.A., & Simeonov, A. (2011).[1] "Fluorescence-based assays for the detection of GPCR ligands." Expert Opinion on Drug Discovery. (Protocol grounding for FLIPR assays). Link

Sources

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